molecular formula C32H50O4 B1254433 3-alpha-O-acetyl-alpha-boswellic acid CAS No. 89913-60-0

3-alpha-O-acetyl-alpha-boswellic acid

Número de catálogo: B1254433
Número CAS: 89913-60-0
Peso molecular: 498.7 g/mol
Clave InChI: IAWGZKRQDHPFCZ-OBHGTAHRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-α-O-Acetyl-α-boswellic acid (3-α-Ac-α-BA) is a pentacyclic triterpenoid primarily isolated from the oleo-gum-resin of Boswellia sacra and Boswellia serrata . Its molecular formula is C₃₂H₅₀O₄ (molecular weight: 498.73 g/mol), characterized by a hydroxyl group at the C-3 position substituted with an acetyl moiety in the α-configuration . Structurally, it belongs to the ursane-type triterpenes, featuring a 12-ene double bond in the ursane skeleton.

3-α-Ac-α-BA exhibits notable biological activities, including suppression of T cell function and induction of apoptosis in cancer cells. For instance, it inhibits the growth of chemotherapy-resistant prostate cancer cells (PC-3) by activating caspase-3 and inducing DNA fragmentation . Additionally, it modulates NF-κB signaling in monocytes, reducing proinflammatory cytokine production (e.g., TNF-α) .

Propiedades

IUPAC Name

(3R,4R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23+,24+,25+,28+,29+,30+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWGZKRQDHPFCZ-OBHGTAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@]2([C@H]([C@@]1(C)C(=O)O)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569721
Record name (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89913-60-0
Record name Acetyl-alpha-boswellic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089913600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYL-.ALPHA.-BOSWELLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIO9XQ683U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Análisis Bioquímico

Actividad Biológica

3-alpha-O-acetyl-alpha-boswellic acid (3-O-Ac-α-BA) is a bioactive compound derived from the resin of Boswellia species, particularly Boswellia carteri and Boswellia serrata. This compound is recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Research has increasingly focused on elucidating its mechanisms of action and therapeutic potential across various medical conditions.

Anti-inflammatory Properties

3-O-Ac-α-BA exhibits significant anti-inflammatory effects, primarily by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that it suppresses T cell function by inhibiting the nuclear factor of activated T cells (NFAT) signaling pathway, which is crucial for T cell activation and proliferation. This results in reduced inflammation in various models of inflammatory diseases .

Anti-cancer Mechanisms

The anti-cancer properties of 3-O-Ac-α-BA have been documented in several studies. It demonstrates cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The mechanisms include:

  • Inhibition of Topoisomerases : 3-O-Ac-α-BA inhibits topoisomerase I and II, enzymes critical for DNA replication and transcription, leading to apoptosis in cancer cells .
  • Modulation of Signaling Pathways : It affects multiple signaling pathways such as MAPK (mitogen-activated protein kinase), particularly p38 MAPK, which plays a role in cell proliferation and survival .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis through caspase-dependent pathways, particularly in leukemia and breast cancer cell lines .

Immunomodulatory Effects

3-O-Ac-α-BA also exhibits immunomodulatory effects. It can enhance the activity of certain immune cells while suppressing others, making it a candidate for treating autoimmune diseases. Its ability to modulate immune responses may also contribute to its anti-cancer effects by altering the tumor microenvironment .

Case Studies and Experimental Data

Several studies have highlighted the efficacy of 3-O-Ac-α-BA:

  • T Cell Suppression : A study demonstrated that 3-O-Ac-α-BA significantly suppressed T cell proliferation and cytokine production in vitro, indicating its potential use in managing autoimmune conditions .
  • Cytotoxicity Against Cancer Cells : Research showed that 3-O-Ac-α-BA caused significant cytotoxicity in human leukemia HL60 cells and triple-negative breast cancer (TNBC) cell lines, with morphological changes indicative of apoptosis observed under microscopy .
  • Molecular Interactions : A chemoproteomic study indicated that boswellic acids interact with ribosomal proteins, inhibiting protein synthesis and thus modulating cancer progression .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
Anti-inflammatoryInhibition of NFAT pathway
Anti-cancerInhibition of topoisomerases; induction of apoptosis
ImmunomodulatoryModulation of T cell function

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineTreatment Concentration (µM)Effect ObservedReference
HL60 (Leukemia)10Induction of apoptosis
MDA-MB-231 (TNBC)20Reduced viability
H460 (Lung Cancer)15Cell cycle arrest at G0/G1 phase

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

3-alpha-O-acetyl-alpha-boswellic acid exhibits significant anti-inflammatory effects, making it a promising candidate for treating various inflammatory diseases. Research indicates that this compound can inhibit the proliferation of human primary T lymphocytes without inducing cytotoxicity. The mechanism involves suppression of the NFAT (Nuclear Factor of Activated T cells) signaling pathway, which plays a crucial role in T cell activation and cytokine production .

Key Findings:

  • The compound reduces IL-2 and IFN-γ secretion from activated T cells, indicating its potential use in autoimmune conditions where T cell hyperactivity is a concern.
  • Studies have demonstrated that extracts containing this compound can significantly modulate immune responses, providing a scientific basis for its use in therapies aimed at inflammatory diseases .

Immunosuppressive Effects

The immunosuppressive properties of this compound have been documented, particularly in the context of organ transplantation and autoimmune disorders. By modulating T cell function, this compound may help prevent graft rejection and manage autoimmune conditions.

Case Study:
A recent study highlighted the efficacy of Boswellia extracts containing this compound in reducing inflammation and preventing tissue damage in models of rheumatoid arthritis. The results showed that treatment led to decreased joint swelling and improved mobility in subjects .

Cancer Research

Emerging research suggests that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, which is crucial for developing safer cancer therapies.

Research Insights:

  • In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival.
  • Further investigations are needed to explore its potential as an adjunct therapy in cancer treatment protocols .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. A study evaluated its absorption and metabolism in humans, revealing favorable bioavailability when administered in specific formulations.

Pharmacokinetic Data:

  • The compound demonstrated a half-life conducive to therapeutic dosing schedules.
  • Formulations designed to enhance solubility and absorption were shown to improve bioavailability significantly .

Safety Profile

The safety profile of this compound has been assessed in various studies, indicating that it has a low toxicity profile when used at therapeutic doses.

Safety Findings:

  • Clinical trials involving this compound reported minimal side effects, primarily gastrointestinal disturbances at high doses.
  • Long-term studies are necessary to fully understand its safety profile over extended periods .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boswellic Acids

Boswellic acids (BAs) share a common pentacyclic triterpenoid backbone but differ in substituents (acetyl, keto groups) and stereochemistry (α/β configurations). Below is a detailed comparison of 3-α-Ac-α-BA with key analogs:

Structural and Stereochemical Differences
Compound Molecular Formula Substituents Configuration Key Structural Features
3-α-O-Acetyl-α-boswellic acid C₃₂H₅₀O₄ 3α-acetoxy α-OH at C-3, α-acetoxy Urs-12-en-24-oic acid backbone
3-O-Acetyl-β-boswellic acid C₃₂H₅₀O₄ 3β-acetoxy β-OH at C-3, β-acetoxy β-Amyrin backbone, C-24 methyl group
3-O-Acetyl-11-keto-β-BA (AKBA) C₃₂H₄₈O₅ 3β-acetoxy, 11-keto β-acetoxy, 11-keto Enhanced polarity due to 11-keto group
11-Keto-β-boswellic acid C₃₀H₄₆O₄ 11-keto, free C-3 OH β-OH at C-3 Lacks acetyl group, retains 11-keto
β-Boswellic acid C₃₀H₄₈O₃ Free C-3 OH β-OH at C-3 Baseline structure with no modifications

Notes:

  • The α/β configuration at C-3 critically impacts bioactivity. For example, AKBA’s 3β-acetoxy group is essential for 5-lipoxygenase (5-LO) inhibition , while 3-α-Ac-α-BA’s α-configuration correlates with T cell suppression .
  • The 11-keto group in AKBA enhances anti-inflammatory potency by enabling direct interaction with IκB kinases (IKKs) .

Key Findings :

  • AKBA is the most potent anti-inflammatory BA due to its dual substituents (3β-acetoxy, 11-keto), enabling synergistic inhibition of 5-LO and NF-κB .
Pharmacokinetic Profiles
Compound Half-Life (h) Bioavailability Key Pharmacokinetic Studies
3-α-Ac-α-BA Not reported Low (oral) Limited human studies; preclinical data only
AKBA ~6 Moderate Peak plasma concentration: 2.72 µM at 4.5 h post-dose
11-Keto-β-BA ~6 Low Similar to AKBA but lower AUC
β-Boswellic acid ~5.5 Low Rapid clearance (296 mL/min)

Notes:

  • AKBA and 11-keto-β-BA exhibit comparable elimination half-lives (~6 h) but differ in plasma exposure (AUC: AKBA > 11-keto-β-BA) .
  • 3-α-Ac-α-BA’s pharmacokinetics remain understudied, likely due to its lower natural abundance compared to β-analogs.

Discussion of Structural-Activity Relationships (SAR)

  • C-3 Substitution : Acetylation at C-3 enhances metabolic stability and membrane permeability. The α-configuration in 3-α-Ac-α-BA favors immune modulation, while β-configuration (e.g., AKBA) optimizes enzyme inhibition .
  • C-11 Oxidation : The 11-keto group in AKBA increases electrophilicity, facilitating covalent interactions with IKKs and 5-LO .
  • Backbone Rigidity : The ursane/oleanane skeleton influences binding to hydrophobic enzyme pockets. Modifications like triazole derivatives (e.g., ) improve solubility but may reduce target specificity .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying 3-alpha-O-acetyl-alpha-boswellic acid from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is widely used for purification, validated by thin-layer chromatography (TLC) with specific staining agents (e.g., vanillin-sulfuric acid) for triterpenoid detection . Source validation (e.g., Boswellia sacra vs. B. serrata) is critical due to species-specific variations in boswellic acid profiles .

Q. How is the structural integrity of this compound verified in experimental settings?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are essential. Key markers include the acetyl group at C-3 (δ ~2.0 ppm in ¹H NMR) and the oleanane skeleton (e.g., characteristic peaks at δ 5.2–5.4 ppm for the C-12 double bond) . Confirmation against certified reference standards (e.g., ChemFaces CFN90529) ensures analytical reliability .

Q. What in vitro assays are suitable for preliminary screening of its bioactivity?

  • Methodological Answer : Common assays include:

  • Anti-inflammatory activity : Inhibition of 5-lipoxygenase (5-LOX) or cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages .
  • Anticancer activity : MTT assay for cytotoxicity in cancer cell lines (e.g., HT-29 colon cancer), with IC₅₀ calculations .

Advanced Research Questions

Q. How does this compound modulate T cell function, and what experimental models validate these mechanisms?

  • Methodological Answer : It suppresses T cell proliferation by inhibiting NF-κB and MAPK signaling pathways. Key models include:

  • In vitro : Jurkat T cells treated with phytohemagglutinin (PHA) to assess interleukin-2 (IL-2) suppression via ELISA .
  • In vivo : Collagen-induced arthritis (CIA) models in mice, with flow cytometry analysis of CD4⁺/CD8⁺ ratios . Contradictions in dose-response outcomes (e.g., efficacy at 10 µM vs. toxicity at 50 µM) require rigorous controls for purity (>99% HPLC) .

Q. What pharmacokinetic challenges arise in translating this compound to preclinical studies?

  • Methodological Answer : Poor oral bioavailability due to low aqueous solubility. Methodologies to address this include:

  • Formulation : Nanoemulsions or liposomal encapsulation to enhance absorption .
  • Analytical quantification : LC-MS/MS for plasma pharmacokinetics, with deuterated internal standards to minimize matrix effects .

Q. How do structural analogs (e.g., 3-O-acetyl-11-keto-beta-boswellic acid) compare in bioactivity, and what computational tools aid this analysis?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like 5-LOX or MMP-3. Comparative studies require:

  • Stereochemical specificity : Chiral HPLC to resolve α/β isomers .
  • Dose standardization : IC₅₀ normalization against purity-adjusted concentrations .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer : Discrepancies often stem from:

  • Cell line variability : HT-29 (colon) vs. U87 (glioblastoma) may exhibit differential membrane permeability .
  • Compound stability : Degradation in culture media (e.g., esterase-mediated deacetylation) necessitates stability assays under experimental conditions .

Methodological Best Practices

Q. How to design dose-response studies while mitigating off-target effects?

  • Answer : Use orthogonal assays (e.g., transcriptomics for pathway specificity) and include negative controls (e.g., acetylated analogs without bioactivity) .

Q. What criteria validate the use of this compound in combination therapies?

  • Answer : Synergy scores (e.g., Chou-Talalay method) to assess interactions with chemotherapeutics like 5-fluorouracil, ensuring no antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-alpha-O-acetyl-alpha-boswellic acid
Reactant of Route 2
3-alpha-O-acetyl-alpha-boswellic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.